[(2,6-Difluorophenyl)carbamoyl]methyl benzoate
Description
[(2,6-Difluorophenyl)carbamoyl]methyl benzoate is a synthetic organic compound featuring a benzoate ester core linked to a carbamoyl group substituted with a 2,6-difluorophenyl moiety. This structure combines aromatic fluorination with ester and carbamoyl functionalities, which are common in medicinal chemistry for modulating solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-11-7-4-8-12(17)14(11)18-13(19)9-21-15(20)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGSPDGGLXSCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Difluorophenyl)carbamoyl]methyl benzoate typically involves the reaction of 2,6-difluoroaniline with methyl chloroformate to form the intermediate [(2,6-difluorophenyl)carbamoyl]methyl chloride. This intermediate is then reacted with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the product’s quality.
Chemical Reactions Analysis
Types of Reactions
[(2,6-Difluorophenyl)carbamoyl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
[(2,6-Difluorophenyl)carbamoyl]methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,6-Difluorophenyl)carbamoyl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include:
- Carbamoyl group : Provides hydrogen-bonding capability, which may influence receptor interactions.
- 2,6-Difluorophenyl substituent : Fluorination often increases metabolic stability and electron-withdrawing effects, altering pharmacokinetics.
Table 1: Structural Comparison with Analogs
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorination at the 2,6-positions on the phenyl ring may reduce oxidative metabolism, a feature shared with Rufinamide and the diazaspiro compound .
- Synthetic Complexity : The diazaspiro compound’s synthesis () involves advanced intermediates and coupling steps, whereas the target compound’s esterification pathway may offer simpler scalability.
Biological Activity
The compound [(2,6-Difluorophenyl)carbamoyl]methyl benzoate is a derivative of benzoic acid that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a difluorophenyl group attached to a carbamoyl methyl benzoate moiety, which may influence its biological properties through enhanced lipophilicity and interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as histone deacetylases (HDACs), which are involved in various cellular processes including gene expression and cancer progression .
- Interaction with Receptors : The difluorinated structure may enhance binding affinity to specific receptors, potentially modulating physiological responses.
- Antimicrobial Activity : The presence of the benzoate moiety suggests potential antimicrobial properties, similar to those observed in other benzoate derivatives .
Biological Activity Overview
Research has indicated that derivatives of benzoic acid exhibit a range of biological activities. For instance, methyl benzoate has been reported to possess insecticidal properties against mosquito larvae . This suggests that this compound may also exhibit similar larvicidal effects.
Table 1: Comparative Biological Activities of Benzoate Derivatives
Case Studies
- Inhibition of Histone Deacetylase : A study demonstrated that certain fluorinated benzoic acid derivatives inhibit HDACs at micromolar concentrations. This inhibition is significant in the context of cancer therapy as HDACs play a role in tumorigenesis .
- Insecticidal Properties : Research on methyl benzoate indicated its effectiveness as an environmentally friendly larvicide against mosquito species. The compound showed a lethal concentration (LC50) value indicating significant potential for pest control applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
